1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenethyl)urea

Description

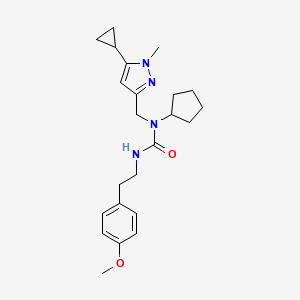

1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a urea derivative characterized by three distinct structural motifs:

- Cyclopentyl group: A five-membered carbocyclic substituent at one urea nitrogen.

- Pyrazole core: A 1-methyl-5-cyclopropyl-substituted pyrazole linked via a methylene bridge to the urea.

- 4-Methoxyphenethyl group: A phenethyl moiety with a methoxy substituent at the para position.

Properties

IUPAC Name |

1-cyclopentyl-1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O2/c1-26-22(18-9-10-18)15-19(25-26)16-27(20-5-3-4-6-20)23(28)24-14-13-17-7-11-21(29-2)12-8-17/h7-8,11-12,15,18,20H,3-6,9-10,13-14,16H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIOJVCHEGPEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)NCCC3=CC=C(C=C3)OC)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic molecule with potential biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is , and it features several notable structural components:

- Cyclopentyl Group : A five-membered carbon ring that may influence lipophilicity and membrane permeability.

- Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and analgesic effects.

- Urea Functional Group : Often involved in hydrogen bonding, affecting the compound's interaction with biological targets.

Table 1: Structural Features of the Compound

| Component | Description |

|---|---|

| Cyclopentyl Group | Enhances lipophilicity |

| 5-Cyclopropyl-1-methyl Pyrazole | Known for anti-inflammatory properties |

| Urea Functional Group | Involved in hydrogen bonding interactions |

Pharmacological Properties

Research indicates that pyrazole derivatives, including those similar to the compound , exhibit a wide range of biological activities. For instance:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Compounds like celecoxib are well-documented for their COX-2 inhibition capabilities .

- Antimicrobial Properties : Some pyrazole derivatives demonstrate antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

- Analgesic Effects : The analgesic properties of pyrazole compounds suggest their utility in pain management therapies .

The mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : By targeting specific enzymes such as COX, this compound could reduce inflammation and pain.

- Receptor Modulation : The presence of functional groups may enable binding to various receptors, influencing cellular signaling pathways.

Case Studies

A review of recent literature reveals promising findings regarding the biological activities of pyrazole-containing compounds:

- Study on COX Inhibition : Research conducted on related pyrazole derivatives demonstrated significant inhibition of COX-2 activity, suggesting that similar mechanisms may apply to our compound .

- Antimicrobial Testing : Another study evaluated a series of pyrazole derivatives against common pathogens, revealing notable antimicrobial activity that could be relevant for developing new antibiotics .

Table 2: Summary of Biological Activities from Related Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with urea-based derivatives reported in recent literature. Below is a comparative analysis of its key features against two analogs:

Table 1: Structural Comparison of Urea Derivatives

Key Observations:

In contrast, MK13 () employs a simpler 4-methylpyrazole, reducing steric hindrance .

Aromatic Group Effects :

- The 4-methoxyphenethyl group in the target compound enhances solubility compared to the lipophilic 4-trifluoromethylphenyl group in ’s analog. MK13’s 3,5-dimethoxyphenyl group may offer intermediate polarity .

’s analog likely employs similar coupling strategies, given the shared pyrazole-urea framework .

Electronic and Steric Profiles :

- The cyclopentyl group in the target compound introduces greater conformational flexibility compared to the rigid 4-trifluoromethylphenyl group in ’s analog. This may influence receptor-binding kinetics or metabolic stability .

Implications of Structural Differences

- Target Selectivity : The cyclopentyl substituent’s bulk could confer selectivity for protein targets with larger hydrophobic binding pockets.

- Metabolic Stability : The cyclopropane ring on the pyrazole (shared with ’s compound) may resist oxidative metabolism compared to MK13’s methyl group .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis of this urea derivative requires multi-step organic reactions, prioritizing regioselectivity and functional group compatibility. Key steps include:

- Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions, followed by cyclopropane introduction via alkylation (e.g., using cyclopropane carboxaldehyde) .

- Urea Linkage : Reaction of an isocyanate intermediate (e.g., 4-methoxyphenethyl isocyanate) with a cyclopentylamine derivative. Use anhydrous solvents (e.g., THF) and catalysts like DMAP to minimize side reactions .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Q. Which spectroscopic methods are most effective for characterizing this urea derivative?

- NMR : and NMR identify substituent environments (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, pyrazole protons at δ 6.0–7.0 ppm). NMR (if fluorinated analogs are synthesized) resolves electronic effects .

- IR Spectroscopy : Confirms urea C=O stretching (~1640–1680 cm) and N-H bending (~1550 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] for CHNO: 396.25) .

Q. How do substituents (e.g., cyclopropyl vs. methyl) on the pyrazole ring influence electronic properties?

- Cyclopropyl Groups : Enhance steric bulk and electron-withdrawing effects, altering reactivity in nucleophilic substitutions. Compare NMR shifts of pyrazole carbons to assess electronic modulation .

- Methyl Groups : Increase lipophilicity and metabolic stability. Solubility assays (e.g., shake-flask method) quantify logP differences between analogs .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve molecular conformation challenges?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. SHELXL refines anisotropic displacement parameters for cyclopentyl and pyrazole moieties .

- Hydrogen Bonding : SHELXPRO analyzes intermolecular interactions (e.g., urea N-H···O=C bonds) to explain packing motifs. Compare graph sets (e.g., R(8) motifs) with Etter’s rules .

- Validation : Check R-factors (<5%) and residual electron density maps to confirm absence of disorder in cyclopropane rings .

Q. How to resolve contradictions in biological activity data between structural analogs?

- SAR Studies : Synthesize analogs with varying substituents (e.g., replacing 4-methoxyphenethyl with thiophenethyl) and test in vitro assays (e.g., kinase inhibition). Use ANOVA to identify statistically significant activity differences .

- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2. Compare binding poses of cyclopentyl vs. phenyl analogs .

Q. What challenges arise in hydrogen bonding analysis for crystal structure prediction?

- Polymorphism : Competing hydrogen-bonding networks (e.g., urea vs. pyrazole N-H donors) may yield multiple polymorphs. Use lattice energy calculations (PIXEL method) to predict stable forms .

- Dynamic Effects : Variable-temperature XRD identifies conformational flexibility in the methoxyphenethyl chain .

Q. How to optimize reaction conditions to minimize by-products during urea linkage formation?

- Temperature Control : Maintain 0–5°C during isocyanate addition to prevent dimerization.

- Catalyst Screening : Test ZnCl or Sc(OTf) for improved yield in urea coupling (e.g., from 60% to 85%) .

- In Situ Monitoring : Use FTIR to track isocyanate consumption (peak at ~2270 cm) .

Q. How does graph set analysis elucidate hydrogen-bonding networks in crystal packing?

- Graph Theory : Assign motifs (e.g., chains, rings) using Etter’s nomenclature. For example, urea N-H···O=C bonds often form R(8) rings, while pyrazole C-H···O interactions create C(6) chains .

- Correlation with Solubility : Stronger networks (higher graph set complexity) correlate with lower aqueous solubility, validated by HPLC solubility assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.